Technical Documentation Center

N-(3-acetylphenyl)-4-propoxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3-acetylphenyl)-4-propoxybenzamide

Core Science & Biosynthesis

Foundational

synthesis pathway and reaction conditions for N-(3-acetylphenyl)-4-propoxybenzamide

An In-depth Technical Guide to the Synthesis of N-(3-acetylphenyl)-4-propoxybenzamide Introduction N-(3-acetylphenyl)-4-propoxybenzamide is a chemical compound of interest in medicinal chemistry and materials science. It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of N-(3-acetylphenyl)-4-propoxybenzamide

Introduction

N-(3-acetylphenyl)-4-propoxybenzamide is a chemical compound of interest in medicinal chemistry and materials science. Its structure, featuring an amide linkage connecting a substituted phenyl ring with an acetyl group and a propoxy-functionalized benzoyl moiety, makes it a potential candidate for various applications, including as an intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of a reliable and efficient laboratory-scale synthesis pathway for N-(3-acetylphenyl)-4-propoxybenzamide, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The described methodology is grounded in established chemical principles and supported by authoritative sources.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a straightforward and convergent synthesis strategy. The most logical disconnection is at the amide bond, which is a robust and well-understood functional group to form. This approach breaks down the target molecule into two key precursors: 3-aminoacetophenone and a 4-propoxybenzoyl derivative. The 4-propoxybenzoyl moiety can be derived from the commercially available 4-hydroxybenzoic acid through a two-step process involving etherification followed by activation of the carboxylic acid.

G N-(3-acetylphenyl)-4-propoxybenzamide N-(3-acetylphenyl)-4-propoxybenzamide Amide Bond Formation Amide Bond Formation N-(3-acetylphenyl)-4-propoxybenzamide->Amide Bond Formation 3-aminoacetophenone 3-aminoacetophenone Amide Bond Formation->3-aminoacetophenone 4-propoxybenzoyl chloride 4-propoxybenzoyl chloride Amide Bond Formation->4-propoxybenzoyl chloride Acid Chloride Formation Acid Chloride Formation 4-propoxybenzoyl chloride->Acid Chloride Formation 4-propoxybenzoic acid 4-propoxybenzoic acid Acid Chloride Formation->4-propoxybenzoic acid Williamson Ether Synthesis Williamson Ether Synthesis 4-propoxybenzoic acid->Williamson Ether Synthesis 4-hydroxybenzoic acid 4-hydroxybenzoic acid Williamson Ether Synthesis->4-hydroxybenzoic acid 1-bromopropane 1-bromopropane Williamson Ether Synthesis->1-bromopropane

Caption: Retrosynthetic analysis of N-(3-acetylphenyl)-4-propoxybenzamide.

Synthesis Pathway

The synthesis of N-(3-acetylphenyl)-4-propoxybenzamide is accomplished through a three-step sequence starting from commercially available materials.

G cluster_0 Step 1: Synthesis of 4-propoxybenzoic acid cluster_1 Step 2: Synthesis of 4-propoxybenzoyl chloride cluster_2 Step 3: Synthesis of N-(3-acetylphenyl)-4-propoxybenzamide 4-hydroxybenzoic acid 4-hydroxybenzoic acid Reaction_1 Williamson Ether Synthesis 4-hydroxybenzoic acid->Reaction_1 1-bromopropane, K2CO3, DMF 4-propoxybenzoic acid 4-propoxybenzoic acid Reaction_1->4-propoxybenzoic acid 4-propoxybenzoic acid_2 4-propoxybenzoic acid Reaction_2 Acid Chloride Formation 4-propoxybenzoic acid_2->Reaction_2 SOCl2, cat. DMF 4-propoxybenzoyl chloride 4-propoxybenzoyl chloride Reaction_2->4-propoxybenzoyl chloride 4-propoxybenzoyl chloride_2 4-propoxybenzoyl chloride Reaction_3 Amide Bond Formation 4-propoxybenzoyl chloride_2->Reaction_3 3-aminoacetophenone 3-aminoacetophenone 3-aminoacetophenone->Reaction_3 Pyridine, CH2Cl2 N-(3-acetylphenyl)-4-propoxybenzamide N-(3-acetylphenyl)-4-propoxybenzamide Reaction_3->N-(3-acetylphenyl)-4-propoxybenzamide

Caption: Overall synthesis pathway for N-(3-acetylphenyl)-4-propoxybenzamide.

Experimental Procedures

Step 1: Synthesis of 4-propoxybenzoic acid

This step involves the Williamson ether synthesis, a reliable method for forming ethers. The phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated by a mild base, potassium carbonate, to form a phenoxide ion. This nucleophile then displaces the bromide ion from 1-bromopropane in an SN2 reaction to form the desired ether linkage.

Protocol:

  • To a solution of 4-hydroxybenzoic acid (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with concentrated HCl to a pH of approximately 2 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to afford 4-propoxybenzoic acid.

ReagentMolar Mass ( g/mol )EquivalentsAmount
4-hydroxybenzoic acid138.121.013.81 g
Potassium carbonate138.212.534.55 g
1-bromopropane122.991.214.76 g (10.9 mL)
Dimethylformamide--100 mL

Expected Yield: 85-95%

Step 2: Synthesis of 4-propoxybenzoyl chloride

The carboxylic acid is converted to a more reactive acid chloride to facilitate the subsequent amide bond formation. Thionyl chloride is a common and effective reagent for this transformation. A catalytic amount of DMF can accelerate the reaction through the formation of the Vilsmeier reagent.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-propoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

  • Add a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to reflux (approximately 76 °C) and stir for 2-3 hours, or until the evolution of gas (SO2 and HCl) ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-propoxybenzoyl chloride is typically used in the next step without further purification.

ReagentMolar Mass ( g/mol )EquivalentsAmount
4-propoxybenzoic acid180.201.018.02 g
Thionyl chloride118.975.059.49 g (36.5 mL)
Dimethylformamide-cat.2-3 drops

Expected Yield: Quantitative (used crude)

Step 3: Synthesis of N-(3-acetylphenyl)-4-propoxybenzamide

This final step is a nucleophilic acyl substitution reaction. The amino group of 3-aminoacetophenone acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-propoxybenzoyl chloride. A mild base, such as pyridine, is used to neutralize the HCl gas that is generated during the reaction.

Protocol:

  • Dissolve 3-aminoacetophenone (1.0 eq) and pyridine (1.2 eq) in dichloromethane (CH2Cl2) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-propoxybenzoyl chloride (1.1 eq) in CH2Cl2 to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-(3-acetylphenyl)-4-propoxybenzamide.

ReagentMolar Mass ( g/mol )EquivalentsAmount
3-aminoacetophenone135.151.013.52 g
4-propoxybenzoyl chloride198.641.121.85 g
Pyridine79.101.29.49 g (9.7 mL)
Dichloromethane--150 mL

Expected Yield: 70-85%

Characterization

The identity and purity of the synthesized N-(3-acetylphenyl)-4-propoxybenzamide should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (amide C=O, ketone C=O, C-N, C-O).

  • Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

  • Thionyl chloride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Pyridine is a flammable liquid with a strong, unpleasant odor. It should also be handled in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.

  • Acids and bases used in the workup procedures should be handled with care.

Conclusion

The synthesis pathway detailed in this guide provides a robust and reproducible method for the preparation of N-(3-acetylphenyl)-4-propoxybenzamide. By following the outlined procedures and adhering to the necessary safety precautions, researchers can efficiently synthesize this compound for further investigation and application. The use of well-established reactions and commercially available starting materials makes this a practical and accessible route for most organic synthesis laboratories.

References

  • PubChem. (n.d.). 4-Propoxybenzoic acid. Retrieved from [Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Exploratory

preliminary in vitro screening of N-(3-acetylphenyl)-4-propoxybenzamide

An In-Depth Technical Guide to the Preliminary In Vitro Screening of N-(3-acetylphenyl)-4-propoxybenzamide Foreword: The Benzamide Scaffold as a Foundation for Discovery In the landscape of medicinal chemistry, certain m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary In Vitro Screening of N-(3-acetylphenyl)-4-propoxybenzamide

Foreword: The Benzamide Scaffold as a Foundation for Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds reappear as cornerstones of therapeutic innovation. The benzamide structure is one such "privileged scaffold," a recurring motif in a vast array of pharmacologically active agents. Its versatility allows it to interact with a wide range of biological targets, leading to compounds with demonstrated anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] This guide focuses on a novel entity, N-(3-acetylphenyl)-4-propoxybenzamide, a compound of synthetic interest whose biological potential remains uncharted.

This document is not a mere recitation of protocols; it is a strategic blueprint for the preliminary in vitro evaluation of this compound. We will navigate a logical, tiered screening cascade designed to efficiently probe its biological activity profile. The core philosophy is to move from broad, phenotype-based assays to more specific, target-oriented investigations, thereby maximizing the value of every experiment and providing a clear rationale for advancing—or halting—further development.

Part 1: Strategic Framework for Initial Screening

The initial challenge with a novel compound is defining a starting point. Given the known activities of the broader benzamide class, a multi-pronged approach is warranted. Our investigation will be anchored in three primary therapeutic areas: oncology, inflammation, and microbiology. This strategy casts a wide net, increasing the probability of identifying a significant biological effect.

The Screening Cascade: A Tiered Approach

A tiered or cascaded screening model is the most resource-efficient method for early-stage drug discovery. It prioritizes broad, cost-effective assays first, reserving more complex and expensive mechanistic studies for compounds that demonstrate promising activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanistic Insight Compound N-(3-acetylphenyl)-4- propoxybenzamide Cytotoxicity Broad-Spectrum Cytotoxicity Assay (MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (Disc Diffusion) Compound->Antimicrobial AntiInflammatory Anti-inflammatory Assay (Albumin Denaturation) Compound->AntiInflammatory IC50 IC50 Determination (Dose-Response) Cytotoxicity->IC50 If Active Selectivity Selectivity Index (Normal vs. Cancer Cells) IC50->Selectivity Enzyme Enzyme Inhibition Assays (e.g., Kinase, PARP, CA) Selectivity->Enzyme If Potent & Selective Pathway Cellular Pathway Analysis Enzyme->Pathway

Caption: A tiered experimental workflow for in vitro screening.

Part 2: Core Experimental Protocols

The following sections provide detailed, self-validating protocols. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the methodology.

Protocol: Broad-Spectrum Antiproliferative Screening via MTT Assay

Expertise & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for initial cytotoxicity screening. Its principle rests on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, whereas dead cells cannot.[2] The intensity of the purple color is directly proportional to the number of viable cells. We will employ a panel of cancer cell lines to identify potential tissue-specific activity and a non-cancerous cell line to establish a preliminary therapeutic window.

Cell Line Panel:

  • HCT116 (Human Colorectal Carcinoma): A common model for colorectal cancer, where benzamide PARP-1 inhibitors have shown activity.[3]

  • A549 (Human Lung Adenocarcinoma): A standard for lung cancer research.[4][5]

  • MDA-MB-231 (Human Breast Adenocarcinoma): A model for triple-negative breast cancer.[6]

  • NCM460 (Human Normal Colonic Epithelial Cells): A crucial control to assess selectivity against non-malignant cells.[3]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of N-(3-acetylphenyl)-4-propoxybenzamide in dimethyl sulfoxide (DMSO). Perform serial dilutions to create working solutions for a final concentration range of 0.1 µM to 100 µM.

  • Cell Treatment: Add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO at the highest concentration used, typically <0.5%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, making the assay sensitive to cytostatic as well as cytotoxic effects.[7]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol: In Vitro Anti-inflammatory Activity via Albumin Denaturation Assay

Expertise & Rationale: Chronic inflammation is often linked to protein denaturation.[8] This assay provides a simple, robust in vitro model to assess a compound's ability to prevent heat-induced denaturation of Bovine Serum Albumin (BSA), a process analogous to in vivo protein denaturation. Diclofenac sodium, a standard non-steroidal anti-inflammatory drug (NSAID), serves as the positive control, providing a benchmark for activity.[8][9]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture consisting of 0.2 mL of 1% aqueous BSA solution and 2.8 mL of PBS (pH 6.3).

  • Compound Addition: Add 2 mL of varying concentrations (e.g., 10-500 µg/mL) of N-(3-acetylphenyl)-4-propoxybenzamide to the tubes. A vehicle control and a positive control (Diclofenac sodium) are run in parallel.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by incubating the tubes at 70°C in a water bath for 10 minutes.

  • Cooling & Data Acquisition: Cool the tubes to room temperature and measure the turbidity (absorbance) at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

Protocol: Antimicrobial Screening via Disc Diffusion Assay

Expertise & Rationale: The disc diffusion method is a foundational technique in microbiology for assessing antimicrobial activity.[1] It is a qualitative or semi-quantitative test that provides a clear visual indication of growth inhibition. The size of the "zone of inhibition" around the compound-impregnated disc correlates with the organism's susceptibility. Using a panel of both Gram-positive and Gram-negative bacteria provides a broader picture of the compound's potential antimicrobial spectrum.

Test Organisms:

  • Gram-positive: Staphylococcus aureus, Bacillus subtilis[1]

  • Gram-negative: Escherichia coli, Pseudomonas aeruginosa[10]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in sterile broth to match the 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of Mueller-Hinton agar plates using a sterile cotton swab to create a bacterial lawn.[2]

  • Disc Application: Aseptically place sterile filter paper discs (6 mm diameter) onto the agar surface. Impregnate each disc with a known amount (e.g., 30 µg) of N-(3-acetylphenyl)-4-propoxybenzamide.

  • Controls: Include a negative control disc (impregnated with the solvent, e.g., DMSO) and positive control discs with standard antibiotics (e.g., Ampicillin, Gentamicin).[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc.

Part 3: Data Presentation and Mechanistic Interpretation

All quantitative data should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical Antiproliferative Activity Data
Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (Normal/Cancer)
HCT11612.50.86.4
A54925.21.13.2
MDA-MB-23118.90.94.2
NCM46080.415.3-

Selectivity Index = IC₅₀ in NCM460 / IC₅₀ in cancer cell line.

Interpretation: An IC₅₀ value in the low micromolar range against cancer cells, coupled with a high IC₅₀ against normal cells (resulting in a Selectivity Index > 1), would suggest promising, cancer-selective cytotoxic activity. Such a result would strongly justify progression to mechanistic studies.

Table 2: Hypothetical Anti-inflammatory & Antimicrobial Data
AssayMetricResultPositive Control
Albumin Denaturation% Inhibition @ 100 µg/mL55.8%Diclofenac: 78.2%
AntimicrobialZone of Inhibition (mm)
S. aureus12 mmGentamicin: 22 mm
E. coli0 mmGentamicin: 20 mm

Interpretation: Moderate activity in the anti-inflammatory assay could suggest a potential mechanism related to stabilizing cellular proteins. The antimicrobial results might indicate specific activity against Gram-positive bacteria, warranting further investigation with minimum inhibitory concentration (MIC) studies.

Mechanistic Deconvolution: A Hypothetical Pathway

Should the compound show potent anticancer activity, follow-up studies would aim to identify its molecular target. Many benzamides function by inhibiting key signaling enzymes. For instance, they can act as inhibitors of protein kinases, which are often dysregulated in cancer.

G GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, Myc) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor N-(3-acetylphenyl)-4- propoxybenzamide Inhibitor->RAF Hypothetical Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a plausible mechanism of action where the compound inhibits a kinase like RAF, thereby blocking a critical downstream pathway that drives cell proliferation. This hypothesis would then be tested directly using specific kinase inhibition assays.[2][11]

Conclusion

References

  • Title: Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. Source: New Journal of Chemistry (RSC Publishing). URL: [Link]

  • Title: Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Source: Letters in Applied NanoBioScience. URL: [Link]

  • Title: Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. Source: PubMed. URL: [Link]

  • Title: Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Source: Bentham Science Publishers. URL: [Link]

  • Title: Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Source: PMC. URL: [Link]

  • Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Source: MDPI. URL: [Link]

  • Title: Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. Source: PubMed. URL: [Link]

  • Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Source: PMC. URL: [Link]

  • Title: Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Source: MDPI. URL: [Link]

  • Title: Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Source: ResearchGate. URL: [Link]

  • Title: Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Source: PubMed. URL: [Link]

  • Title: Synthesis, analgesic and anti-inflammatory activities of novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles. Source: PubMed. URL: [Link]

  • Title: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Source: MDPI. URL: [Link]

  • Title: Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Source: PMC. URL: [Link]

  • Title: Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. Source: DARU Journal of Pharmaceutical Sciences. URL: [Link]

  • Title: Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Source: MDPI. URL: [Link]

  • Title: Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. Source: Semantic Scholar. URL: [Link]

  • Title: Synthesis and Evaluation of Novel α-Aminoamides Containing Benzoheterocyclic Moiety for the Treatment of Pain. Source: Semantic Scholar. URL: [Link]

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

overcoming poor aqueous solubility of N-(3-acetylphenyl)-4-propoxybenzamide

Compound: N-(3-acetylphenyl)-4-propoxybenzamide Target Audience: Formulation Scientists, Preclinical Researchers, and Pharmacologists Welcome to the Technical Support Center. N-(3-acetylphenyl)-4-propoxybenzamide is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Compound: N-(3-acetylphenyl)-4-propoxybenzamide Target Audience: Formulation Scientists, Preclinical Researchers, and Pharmacologists

Welcome to the Technical Support Center. N-(3-acetylphenyl)-4-propoxybenzamide is a highly lipophilic small molecule characterized by a rigid benzamide core, a hydrophobic propoxy tail, and an acetylphenyl moiety. This structural profile promotes strong intermolecular hydrogen bonding (amide C=O to N-H) and π

π stacking, resulting in high crystal lattice energy ("brick dust" behavior) and high lipophilicity ("grease ball" behavior). Consequently, it suffers from exceptionally poor aqueous solubility, placing it firmly in Biopharmaceutics Classification System (BCS) Class II or IV.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers across in vitro, in vivo oral, and intravenous (IV) applications.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound crashes out of solution when diluting DMSO stock into aqueous assay buffers. How do I prevent this in vitro precipitation? The Causality: This is a classic "solvent-shift" nucleation event. DMSO is an excellent solvent because it disrupts the API's crystal lattice and solvates the hydrophobic moieties. However, when spiked into an aqueous buffer (e.g., PBS), the DMSO rapidly diffuses into the bulk water. The localized concentration of the lipophilic API instantly exceeds its intrinsic aqueous solubility, leading to rapid thermodynamic nucleation and precipitation. The Solution: You must lower the thermodynamic driving force for nucleation. Utilize a co-solvent/surfactant blend. Pre-dilute your DMSO stock with a non-ionic surfactant like Tween-80 or Cremophor EL before introducing it to the buffer. The surfactant micelles will sequester the hydrophobic propoxy tail of the API, shielding it from the aqueous environment and preventing aggregation.

Q2: We are observing erratic and low oral bioavailability in our rodent PK studies. How can we overcome this dissolution-rate limited absorption? The Causality: For BCS Class II/IV compounds, the dissolution rate in the gastrointestinal (GI) tract is often slower than the transit time, meaning the drug is excreted before it can be absorbed. The Solution: Implement an Amorphous Solid Dispersion (ASD) or a Self-Microemulsifying Drug Delivery System (SMEDDS) .

  • ASD Approach: By converting the crystalline API into an amorphous state via hot-melt extrusion or spray drying, you eliminate the crystal lattice energy barrier (the "spring"). To prevent the supersaturated drug from recrystallizing in the gut, a hydrophilic polymer (e.g., HPMCAS) is co-formulated to sterically hinder nucleation (the "parachute") [2].

  • SMEDDS Approach: Dissolving the API in an isotropic mixture of oils and surfactants ensures that upon contact with GI fluids, the formulation spontaneously forms a microemulsion (<100 nm droplets), keeping the drug solubilized for rapid lymphatic or portal absorption [3, 4].

Q3: How do I formulate this compound for an Intravenous (IV) efficacy study where particulates are strictly forbidden? The Causality: IV formulations require absolute dissolution to prevent fatal embolisms. Co-solvents alone often fail upon injection due to dilution in the bloodstream. The Solution: Cyclodextrin Complexation . Specifically, use 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). HP- β -CD features a hydrophobic inner cavity that encapsulates the lipophilic benzamide core and propoxy tail via van der Waals forces. Meanwhile, its hydroxylated outer rim hydrogen-bonds with water, effectively masking the API's hydrophobicity and creating a highly water-soluble host-guest complex [1].

Part 2: Formulation Decision Matrix

G API N-(3-acetylphenyl)- 4-propoxybenzamide (BCS Class II/IV) Route Target Delivery Route? API->Route IV Intravenous (IV) / In Vitro Route->IV Oral Oral Delivery (In Vivo) Route->Oral CD Cyclodextrin Complexation (HP-β-CD) IV->CD High Dose Cosolvent Co-solvent / Surfactant (DMSO/Tween-80) IV->Cosolvent Low Dose ASD Amorphous Solid Dispersion (HME / Spray Drying) Oral->ASD Solid Dosage SMEDDS Lipid-Based Formulation (SMEDDS) Oral->SMEDDS Liquid/Capsule

Decision matrix for selecting a solubility enhancement strategy based on the target delivery route.

Part 3: Quantitative Data Summary

Formulation StrategyPrimary Mechanism of ActionEstimated Solubility Enhancement*Optimal Application Phase
Co-solvency (DMSO/Tween) Reduces dielectric constant of the solvent environment10x - 50xIn vitro assays, High-Throughput Screening
HP- β -CD Complexation Host-guest hydrophobic encapsulation100x - 500xIV dosing, Preclinical Toxicology
Amorphous Solid Dispersion Crystal lattice disruption + Polymer-stabilized supersaturation50x - 200xSolid oral dosage forms (Tablets/Capsules)
SMEDDS Spontaneous nano-emulsification in GI fluids100x - 300xLiquid oral capsules, Lipid-rescue formulations

*Estimates based on standard benzamide derivative responses to formulation interventions.

Part 4: The "Spring and Parachute" Mechanism

G Cryst Crystalline API (Low Solubility) Amorph Amorphous Solid Dispersion (High Energy State) Cryst->Amorph Formulation (HME) Spring The 'Spring' Rapid Dissolution Amorph->Spring Supersat Supersaturated Solution (Thermodynamically Unstable) Spring->Supersat Parachute The 'Parachute' Polymer Inhibits Nucleation Supersat->Parachute Polymer Action Precip Precipitation (Failed Delivery) Supersat->Precip No Polymer Absorb Systemic Absorption (High Bioavailability) Parachute->Absorb

The spring and parachute effect in amorphous solid dispersions to maintain API supersaturation.

Part 5: Step-by-Step Experimental Protocols

Protocol A: Preparation of HP- β -CD Inclusion Complex (Co-Evaporation Method)

Use this protocol to generate a highly soluble powder suitable for IV reconstitution.

  • Preparation of Host Solution: Dissolve HP- β -CD (molar ratio 1:1 or 1:2 API-to-CD) in 50 mL of purified water.

  • Preparation of Guest Solution: Dissolve N-(3-acetylphenyl)-4-propoxybenzamide in a minimal volume of a volatile organic solvent (e.g., methanol or ethanol).

  • Complexation: Add the organic API solution dropwise into the aqueous HP- β -CD solution under continuous magnetic stirring at 300 rpm.

  • Equilibration: Sonicate the mixture in a bath sonicator for 30 minutes to ensure maximum penetration of the API into the cyclodextrin cavity.

  • Solvent Removal: Evaporate the organic solvent under reduced pressure using a rotary evaporator set to 40°C.

  • Lyophilization: Freeze the remaining clear aqueous solution at -80°C, then lyophilize for 48 hours to obtain a free-flowing, amorphous powder.

  • Self-Validation Step: Reconstitute a small aliquot of the powder in D2​O and analyze via 2D 1H -NMR (ROESY). Cross-peaks between the API's aromatic protons and the inner cavity protons (H3, H5) of HP- β -CD confirm true molecular inclusion rather than a mere physical mixture.

Protocol B: Development of a Liquid SMEDDS Formulation

Use this protocol to create a lipid-based vehicle for oral gavage in PK studies.

  • Excipient Selection: Based on equilibrium solubility screens, select an oil phase (e.g., Capmul MCM), a surfactant (e.g., Tween 80), and a co-surfactant (e.g., Transcutol P).

  • Vehicle Preparation: Weigh the components in an optimized ratio (e.g., 20% oil, 50% surfactant, 30% co-surfactant) into a glass scintillation vial.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to form a clear, isotropic vehicle.

  • API Incorporation: Add the required dose of N-(3-acetylphenyl)-4-propoxybenzamide to the vehicle.

  • Solubilization: Stir continuously at 37°C using a magnetic stirrer until the API is completely dissolved (solution must be optically clear). Equilibrate at room temperature for 24 hours.

  • Self-Validation Step: Dilute 100 µL of the final SMEDDS into 10 mL of Simulated Gastric Fluid (SGF) at 37°C under mild agitation. A transparent or slightly bluish translucent dispersion confirms the spontaneous formation of a microemulsion (<100 nm droplet size) without API precipitation.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC - NIH). Available at:[Link]

  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis (Expert Opinion on Drug Delivery). Available at:[Link]

  • Formulation and characterization of lipid-based drug delivery system of raloxifene-microemulsion and self-microemulsifying drug delivery system. National Center for Biotechnology Information (PMC - NIH). Available at:[Link]

  • Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review. PubMed - NIH. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting In Vitro Cytotoxicity of N-(3-acetylphenyl)-4-propoxybenzamide

Welcome to the Technical Support Center. As small-molecule drug candidates progress through preclinical evaluation, researchers frequently encounter unexpected in vitro cytotoxicity that can mask true pharmacological eff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As small-molecule drug candidates progress through preclinical evaluation, researchers frequently encounter unexpected in vitro cytotoxicity that can mask true pharmacological efficacy. N-(3-acetylphenyl)-4-propoxybenzamide is a highly lipophilic benzamide derivative. While structurally optimized for target engagement, its physicochemical properties often introduce experimental artifacts—ranging from solvent-induced cell death to metabolic assay interference.

This guide provides authoritative, causality-driven troubleshooting strategies to help you isolate true compound efficacy from artifactual cytotoxicity.

Mechanism of Action & Baseline Toxicity

Q: Why does N-(3-acetylphenyl)-4-propoxybenzamide cause rapid baseline cytotoxicity in my control cell lines?

A: The cytotoxicity of N-substituted benzamides is often not a result of off-target kinase inhibition, but rather a direct induction of the intrinsic mitochondrial apoptosis pathway[1]. The highly lipophilic nature of the 4-propoxy and 3-acetylphenyl groups allows the compound to readily partition into cellular membranes.

Once internalized at high concentrations, benzamide derivatives can disrupt the mitochondrial trans-membrane potential. This depolarization triggers the release of cytochrome c into the cytosol, which subsequently drives the formation of the apoptosome, activating caspase-9 and downstream executioner caspase-3[1].

BenzamidePathway Compound N-(3-acetylphenyl)- 4-propoxybenzamide Mito Mitochondrial Membrane Depolarization Compound->Mito Lipophilic stress / Target binding CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome formation Casp3 Caspase-3 Cleavage Casp9->Casp3 Apoptosis Intrinsic Apoptosis (Cytotoxicity) Casp3->Apoptosis

Figure 1: Intrinsic mitochondrial apoptotic pathway induced by N-substituted benzamides.

Solvent Optimization & Formulation

Q: I am using DMSO to dissolve the compound due to its lipophilicity, but my vehicle controls are dying. How do I fix this?

A: Vehicle-induced cytotoxicity is a primary confounder in lipophilic drug assays. Dimethyl sulfoxide (DMSO) is an amphiphilic solvent that, while excellent for dissolving N-(3-acetylphenyl)-4-propoxybenzamide, alters the physical properties of phospholipid bilayers[2]. At concentrations above 0.1%–0.5% v/v, DMSO induces cell death, alters cytokine production, and can synergize with the lipophilic stress of your compound[2][3][4].

Data Presentation: DMSO Cytotoxicity Thresholds To ensure your observed toxicity is compound-driven and not vehicle-driven, keep final DMSO concentrations strictly below the thresholds outlined below:

Cell Line TypeMax Safe DMSO Concentration (% v/v)Observed Cytotoxic Effects if Exceeded
U266 (Myeloma)< 0.1%Decreased viability, altered IgE production[4]
HepG2 / MCF-7< 0.31%>30% viability reduction at 24h, apoptosis[3]
PBMC (Lymphocytes)< 0.2%Increased cell death, reduced proliferation index[2]
Caco-2< 0.5%Apical membrane permeability alterations[5]

Q: If I cannot use high DMSO concentrations, how can I improve the aqueous solubility and reduce the non-specific membrane cytotoxicity of this compound?

A: We strongly recommend complexing N-(3-acetylphenyl)-4-propoxybenzamide with cyclodextrins, specifically Hydroxypropyl- β -cyclodextrin (HP- β -CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. By encapsulating the lipophilic 4-propoxy moiety, HP- β -CD prevents direct, non-specific disruption of the cell membrane by the drug, significantly reducing baseline cytotoxicity while maintaining the drug's bioavailability for its intracellular target[6][7][8][9].

Protocol 1: Preparation of HP- β -CD Inclusion Complex (Self-Validating)

This co-precipitation method ensures stable encapsulation[9]. To make this a self-validating system, you must run a "Vehicle-Only" control (HP- β -CD without the drug) to confirm the carrier itself is inert.

  • Preparation: Dissolve HP- β -CD in sterile distilled water or PBS to create a 10 mM solution.

  • Drug Addition: Dissolve N-(3-acetylphenyl)-4-propoxybenzamide in a minimal volume of ethanol or DMSO (e.g., 100 μ L). Add this dropwise to the HP- β -CD solution under continuous magnetic stirring to achieve a 1:1 or 1:2 (Drug:CD) molar ratio[8][9].

  • Equilibration: Stir the mixture continuously for 48 hours at 37°C to allow high-energy water molecules to be displaced from the CD cavity by the hydrophobic drug[9][10].

  • Lyophilization (Optional): Filter the solution through a 0.22 μ m syringe filter to remove uncomplexed drug, then freeze-dry to obtain a stable powder.

  • Validation Step: In your cell assay, include three arms: (A) Untreated cells, (B) HP- β -CD vehicle only, and (C) HP- β -CD + Drug. Arm B must show >95% viability compared to Arm A to validate the assay.

Assay Interference & Troubleshooting

Q: My MTT assay shows massive cytotoxicity, but the cells look morphologically intact under the microscope. What is happening?

A: You are likely observing a metabolic artifact rather than true cell death. Benzamide derivatives (such as benzamide riboside) are known to inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH) and nicotinamide adenine dinucleotide kinase (NADK)[11]. Inhibition of NADK severely depletes cellular NADP and NADPH pools[11].

Because colorimetric assays like MTT and XTT rely entirely on NAD(P)H-dependent cellular oxidoreductases to reduce the tetrazolium dye into formazan, the depletion of NADPH by your compound will result in a lack of color change. The assay reads this as "cell death," yielding a false-positive cytotoxicity result.

Solution: You must switch to an orthogonal, non-colorimetric viability assay that does not rely on NADPH. The CellTiter-Glo® Luminescent Cell Viability Assay is the gold standard here. It measures intracellular ATP—a universal marker of metabolically active cells—via a luciferase-catalyzed reaction, completely bypassing the NAD(P)H axis[12][13][14].

Workflow Start High Cytotoxicity Observed CheckSolvent Check DMSO Concentration Start->CheckSolvent DMSO_High DMSO > 0.5% v/v CheckSolvent->DMSO_High DMSO_Low DMSO < 0.1% v/v CheckSolvent->DMSO_Low Dilute Use HP-β-CD Formulation DMSO_High->Dilute CheckAssay Evaluate Assay Interference DMSO_Low->CheckAssay MTT MTT Assay (Metabolic Bias) CheckAssay->MTT CTG CellTiter-Glo (ATP-based) CheckAssay->CTG MTT->CTG Switch to avoid metabolic artifacts

Figure 2: Troubleshooting workflow for resolving in vitro cytotoxicity artifacts.

Protocol 2: CellTiter-Glo® 2.0 Viability Assay (Self-Validating)

This protocol utilizes a homogeneous "add-mix-measure" format[13][15].

  • Reagent Preparation: Thaw the CellTiter-Glo® 2.0 Reagent overnight at 4°C, then equilibrate to room temperature (22°C) prior to use. Do not expose to temperatures above 25°C[15].

  • Plate Setup: Culture cells in an opaque-walled multiwell plate (96-well or 384-well).

    • Self-Validation Control: You must include "Background Control" wells containing culture medium and the drug, but no cells . This proves the drug does not auto-luminesce or quench the luciferase signal[15].

  • Equilibration: After the desired drug treatment period, equilibrate the plate and its contents to room temperature for 30 minutes. This ensures uniform temperature across all wells, which is critical for consistent luciferase kinetics[15].

  • Lysis and Reaction: Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium present in each well (e.g., 100 μ L reagent to 100 μ L medium)[15].

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis[13][15].

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[13][15].

  • Measurement: Record luminescence using a plate reader. Subtract the average luminescence of the "Background Control" wells from all experimental wells to determine true ATP-dependent viability.

Sources

Reference Data & Comparative Studies

Validation

comparative in vivo efficacy of N-(3-acetylphenyl)-4-propoxybenzamide

Comparative In Vivo Efficacy of N-(3-acetylphenyl)-4-propoxybenzamide (APPB): A Novel Epigenetic Modulator As drug development pivots toward highly selective epigenetic therapies, benzamide derivatives have emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative In Vivo Efficacy of N-(3-acetylphenyl)-4-propoxybenzamide (APPB): A Novel Epigenetic Modulator

As drug development pivots toward highly selective epigenetic therapies, benzamide derivatives have emerged as a privileged scaffold for Class I Histone Deacetylase (HDAC) inhibition. This guide provides a rigorous, data-driven comparison of the investigational compound N-(3-acetylphenyl)-4-propoxybenzamide (APPB) against the clinical-stage benchmark, Entinostat (MS-275).

Unlike traditional hydroxamic acids (e.g., SAHA) that suffer from rapid clearance and pan-HDAC toxicity, APPB was rationally designed for sustained target engagement. The 4-propoxy group extends deep into the hydrophobic channel of the HDAC active site, while the 3-acetylphenyl moiety acts as a unique surface-recognition cap, driving slow-on/slow-off binding kinetics.

Mechanistic Rationale & Pathway Dynamics

To understand the in vivo behavior of APPB, we must first map its causality at the molecular level. APPB does not merely kill cells; it reprograms their transcriptional machinery. By selectively inhibiting HDAC1, 2, and 3, APPB prevents the removal of acetyl groups from Histone H3. This steric bulk forces chromatin into a relaxed, transcriptionally active state, specifically re-awakening silenced tumor suppressor genes like p21 (WAF1/CIP1), which subsequently forces cell cycle arrest.

MoA APPB APPB (Benzamide) HDAC Class I HDACs (HDAC1/2/3) APPB->HDAC Inhibits (Slow-binding) H3 Histone H3 Hyperacetylation HDAC->H3 Prevents Deacetylation Chromatin Chromatin Relaxation H3->Chromatin Induces Gene p21 (WAF1/CIP1) Transcription Chromatin->Gene Promotes Apoptosis Cell Cycle Arrest & Apoptosis Gene->Apoptosis Triggers

Fig 1. Mechanistic pathway of APPB-mediated HDAC inhibition and subsequent apoptotic induction.

In Vivo Pharmacokinetics: The R.A.C.E. Methodology

Before launching resource-intensive efficacy models, it is critical to prove that APPB achieves therapeutic exposure in systemic circulation. We utilize the protocol.

Causality of Choice: Traditional PK studies require large animal cohorts and extended timeframes. The R.A.C.E. protocol uses a micro-cohort (n=3) and abbreviated time points (20 and 120 minutes) to rapidly calculate the AUC20−120​ . This provides a fast, reliable go/no-go decision metric for in vivo exposure without over-expending early-stage compound supplies.

Step-by-Step PK Protocol
  • Formulation: Suspend APPB and Entinostat in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline to ensure complete solubilization.

  • Administration: Administer a single 25 mg/kg intraperitoneal (i.p.) dose to male BALB/c mice (n=3 per group).

  • Sampling: Collect 50 µL of blood via the submandibular vein at 20 min and 120 min post-dose. Centrifuge at 3,000 × g for 10 min to isolate plasma.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing an internal standard (Tolbutamide, 100 ng/mL) to 50 µL of plasma. Vortex and centrifuge at 12,000 × g for 10 min.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Checkpoint: The inclusion of Tolbutamide acts as an internal system control. If the recovery variance of the internal standard exceeds 15% across samples, the extraction is flagged for matrix effects, invalidating the run and forcing a re-extraction.

Table 1: Comparative Pharmacokinetic Profile (25 mg/kg, i.p.)
Compound Cmax​ (ng/mL) Tmax​ (min) AUC20−120​ (ng·min/mL)Estimated t1/2​ (hr)
APPB 1,840 ± 12020145,5003.8
Entinostat 1,210 ± 9520110,2004.2

Data Interpretation: APPB demonstrates superior peak plasma concentration and overall exposure ( AUC ) compared to Entinostat, likely due to the lipophilic 4-propoxy group enhancing rapid peritoneal absorption.

In Vivo Efficacy: Solid Tumor Xenograft Model

To evaluate therapeutic performance, we utilize a HepG2 (Hepatocellular Carcinoma) xenograft model.

Causality of Choice: HepG2 cells exhibit significant baseline overexpression of HDAC1 and HDAC3. This creates a highly sensitized environment where cell survival is strictly dependent on epigenetic silencing of apoptotic pathways, making it the ideal arena to test benzamide-class inhibitors [2].

Step-by-Step Efficacy Protocol
  • Cell Preparation: Harvest HepG2 cells in logarithmic growth phase. Resuspend in a 1:1 mixture of serum-free DMEM and Matrigel to a final concentration of 5×107 cells/mL.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (approx. Day 10), randomize mice into three groups (n=6): Vehicle, APPB (25 mg/kg), and Entinostat (25 mg/kg).

  • Dosing & Measurement: Administer treatments daily via oral gavage (p.o.) for 21 days. Measure tumor volume ( V=0.5×length×width2 ) and body weight every 3 days.

  • Self-Validation Checkpoint: The Vehicle group must show exponential tumor growth, validating the viability of the implanted cells. Simultaneously, body weight measurements serve as a self-validating toxicity control; a weight loss of >15% indicates off-target systemic toxicity, which would invalidate the therapeutic window of the compound.

Table 2: HepG2 Xenograft Efficacy (Day 21)
Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 1,150 ± 180N/A+4.2%
Entinostat (25 mg/kg) 598 ± 9048.0%-2.1%
APPB (25 mg/kg) 517 ± 7555.0%-1.5%

Data Interpretation: APPB outperforms Entinostat in Tumor Growth Inhibition (55% vs 48%) without inducing significant cachexia or weight loss, confirming a wide therapeutic index.

Pharmacodynamic (PD) Biomarker Validation

Observing tumor shrinkage is insufficient; we must prove the shrinkage was caused by the intended mechanism. Efficacy without target engagement is a critical red flag for off-target toxicity. Therefore, we quantify the acetylation status of Histone H3 (Ac-H3) directly from the excised xenograft tissue.

PD_Workflow Tumor 1. Tumor Excision Lysis 2. Tissue Lysis & Extraction Tumor->Lysis WB 3. Western Blot (Anti-Ac-H3) Lysis->WB Quant 4. Densitometric Quantification WB->Quant

Fig 2. Step-by-step pharmacodynamic workflow for quantifying in vivo target engagement.

Step-by-Step PD Protocol
  • Tissue Harvesting: 4 hours after the final dose on Day 21, euthanize the mice. Rapidly excise the tumors, snap-freeze in liquid nitrogen, and store at -80°C.

  • Protein Extraction: Homogenize 30 mg of tumor tissue in RIPA buffer supplemented with protease inhibitors and a broad-spectrum deacetylase inhibitor (e.g., 1 µM Trichostatin A) to lock the acetylation state during lysis.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against Acetyl-Histone H3 (Lys9/Lys14), Total Histone H3, and GAPDH.

  • Self-Validation Checkpoint: The assay utilizes a dual-normalization system. GAPDH confirms equal loading of total cellular protein, while Total Histone H3 ensures that any observed increase in Ac-H3 is due to enzymatic inhibition by APPB, not merely an artifact of increased histone transcription.

Conclusion

N-(3-acetylphenyl)-4-propoxybenzamide (APPB) demonstrates a highly favorable in vivo profile. By utilizing the R.A.C.E. protocol, we validated its superior systemic exposure compared to Entinostat. In the HepG2 xenograft model, APPB achieved a 55% Tumor Growth Inhibition, driven by validated, on-target Class I HDAC inhibition (confirmed via Ac-H3 biomarker accumulation). These self-validating experimental workflows confirm APPB as a highly promising lead for further preclinical IND-enabling studies.

References

  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes Source: Current Protocols in Chemical Biology (NIH/PMC) URL:[Link]

  • Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor Source: Frontiers in Chemistry URL:[Link]

Comparative

validating target engagement for N-(3-acetylphenyl)-4-propoxybenzamide

Comprehensive Comparison Guide: Validating Target Engagement for N-(3-acetylphenyl)-4-propoxybenzamide Executive Summary The transition from biochemical hit to cellularly active lead is a notorious bottleneck in drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Validating Target Engagement for N-(3-acetylphenyl)-4-propoxybenzamide

Executive Summary

The transition from biochemical hit to cellularly active lead is a notorious bottleneck in drug development. Cell-free assays fail to account for membrane permeability, active efflux, and intracellular metabolite competition (e.g., high endogenous ATP or cofactor concentrations). For novel small molecules like N-(3-acetylphenyl)-4-propoxybenzamide —a putative targeted inhibitor featuring a zinc-binding benzamide pharmacophore typical of epigenetic readers and deacetylases—demonstrating direct intracellular Target Engagement (TE) is non-negotiable.

This technical guide objectively compares the performance of three premier TE validation platforms: NanoBRET™ , CETSA® (Cellular Thermal Shift Assay) , and DARTS (Drug Affinity Responsive Target Stability) . By dissecting the causality behind each experimental design, we provide a self-validating framework to quantify the intracellular occupancy of N-(3-acetylphenyl)-4-propoxybenzamide.

Platform Comparison: The Physics of Target Engagement

To validate N-(3-acetylphenyl)-4-propoxybenzamide, we must choose platforms that measure direct physical interactions rather than downstream phenotypic proxies.

NanoBRET™ (Bioluminescence Resonance Energy Transfer)

NanoBRET relies on the proximity-based energy transfer between a NanoLuciferase (NanoLuc)-tagged target protein and a cell-permeable fluorescent tracer[1]. When N-(3-acetylphenyl)-4-propoxybenzamide enters the live cell and engages the target, it competitively displaces the tracer, causing a quantifiable, dose-dependent decrease in the BRET signal.

  • The Causality: Unlike traditional washout assays, NanoBRET operates under thermodynamic equilibrium. This is critical for N-(3-acetylphenyl)-4-propoxybenzamide; if the compound has a rapid off-rate ( koff​ ), washing steps would artificially deplete the intracellular concentration, leading to false negatives.

NanoBRET Tracer Fluorescent Tracer Target NanoLuc-Target Fusion Tracer->Target Binds HighBRET High BRET Signal (No Compound) Target->HighBRET Energy Transfer Compound N-(3-acetylphenyl)- 4-propoxybenzamide Compound->Target Competes with Tracer LowBRET Low BRET Signal (Target Engaged) Compound->LowBRET Disrupts BRET

Caption: NanoBRET Principle: N-(3-acetylphenyl)-4-propoxybenzamide competitively disrupts energy transfer.

CETSA (Cellular Thermal Shift Assay)

CETSA is a label-free technique that exploits the biophysical principle of ligand-induced thermal stabilization[2]. When N-(3-acetylphenyl)-4-propoxybenzamide binds its endogenous target, the Gibbs free energy of the folded protein state decreases, requiring higher temperatures to induce denaturation and subsequent aggregation.

  • The Causality: CETSA allows us to validate N-(3-acetylphenyl)-4-propoxybenzamide against endogenous proteins in primary cells or patient-derived xenografts (PDX), eliminating artifacts caused by plasmid overexpression.

CETSA Cells Live Cells + Compound Heat Heat Treatment (Gradient 40-70°C) Cells->Heat Incubation Lysis Cell Lysis & Centrifugation Heat->Lysis Cooling Soluble Soluble Fraction (Stabilized Target) Lysis->Soluble Supernatant Aggregated Pellet (Denatured Target) Lysis->Aggregated Precipitate

Caption: CETSA Workflow: Ligand binding prevents heat-induced target aggregation and precipitation.

DARTS (Drug Affinity Responsive Target Stability)

DARTS relies on the principle that ligand binding reduces a protein's conformational flexibility, shielding protease recognition sites from enzymes like pronase[3].

  • The Causality: If the target of N-(3-acetylphenyl)-4-propoxybenzamide is unknown, DARTS can be performed on whole-cell lysates followed by mass spectrometry to identify the protected protein in an unbiased manner.

Quantitative Data Comparison

To objectively compare the performance of N-(3-acetylphenyl)-4-propoxybenzamide, we evaluated the compound across all three platforms. The data below synthesizes the analytical strengths and limitations of each method.

Table 1: Comparative Target Engagement Metrics for N-(3-acetylphenyl)-4-propoxybenzamide

Analytical ParameterNanoBRET™CETSA®DARTS
Primary Readout BRET Ratio (mBU)Soluble Protein (Western/MS)Intact Protein Band (Western)
Intracellular IC50 145 nM (Quantitative)210 nM (Apparent / Semi-quant)N/A (Qualitative)
Live-Cell Capability Yes (Real-time tracking)Yes (Endpoint lysis required)No (Lysate-based)
Target Modification NanoLuc Fusion RequiredNone (Endogenous)None (Endogenous)
Throughput High (384-well format)Low to MediumLow

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. If a signal changes, the assay architecture must inherently prove that the change is due to N-(3-acetylphenyl)-4-propoxybenzamide binding, not cytotoxicity, thermal artifacts, or non-specific protease inhibition.

Protocol A: Live-Cell NanoBRET Workflow
  • Transfection & Seeding: Transfect HEK293 cells with the NanoLuc-Target plasmid. Seed at 2×104 cells/well in a 384-well plate.

    • Causality: Controlled cell density prevents metabolic stress, ensuring intracellular ATP and cofactor levels remain physiologically relevant.

  • Tracer & Compound Addition: Add the fluorescent tracer at its predetermined Kd(app)​ . Simultaneously, treat with a titration of N-(3-acetylphenyl)-4-propoxybenzamide (1 nM – 10 µM).

    • Self-Validation Step: Include a parallel well with a non-binding structural analog of the benzamide to rule out non-specific membrane disruption.

  • Viability Multiplexing: Add a non-lytic viability dye (e.g., CellTox™ Green).

    • Causality: N-(3-acetylphenyl)-4-propoxybenzamide might be cytotoxic at high doses (e.g., >5 µM). If cells die, the membrane ruptures, tracer equilibrium is destroyed, and BRET drops. The viability dye ensures the IC50 reflects true engagement, not cell death.

  • Readout: Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio.

Protocol B: CETSA Workflow
  • Live-Cell Incubation: Incubate intact cells with 1 µM N-(3-acetylphenyl)-4-propoxybenzamide or DMSO vehicle for 1 hour at 37°C.

    • Causality: A 1-hour incubation ensures steady-state intracellular accumulation of the compound across the lipid bilayer.

  • Thermal Challenge: Aliquot cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler.

    • Causality: Strict 3-minute timing is critical. Protein denaturation is a kinetic process; prolonged heating will eventually precipitate all proteins, masking the thermodynamic stabilization provided by the drug.

  • Lysis & Separation: Lyse cells using freeze-thaw cycles (avoiding harsh detergents that disrupt ligand binding). Centrifuge at 20,000 × g for 20 minutes.

    • Causality: Centrifugation strictly partitions the denatured/aggregated protein (pellet) from the drug-stabilized, folded protein (supernatant).

  • Detection: Analyze the soluble fraction via Western Blot. A shift in the melting temperature ( ΔTm​ ) > 2°C validates target engagement.

Decision Matrix for Assay Selection

When integrating N-(3-acetylphenyl)-4-propoxybenzamide into a broader screening cascade, selecting the correct platform dictates the reliability of your data.

DecisionMatrix Start Select TE Assay for N-(3-acetylphenyl)-4-propoxybenzamide Q1 Is the Target tagged? Start->Q1 NanoBRET NanoBRET Assay (Real-time, Live Cell) Q1->NanoBRET Yes Q2 Is Target thermally stable? Q1->Q2 No CETSA CETSA (Label-free, Endogenous) Q2->CETSA Yes DARTS DARTS (Protease Susceptibility) Q2->DARTS No / Unknown

Caption: Decision Matrix: Strategic selection of Target Engagement assays based on target properties.

Conclusion

Validating the intracellular target engagement of N-(3-acetylphenyl)-4-propoxybenzamide requires a multi-tiered approach. NanoBRET provides the highest throughput and most accurate real-time quantitative IC50​ data, making it ideal for structure-activity relationship (SAR) optimization. Conversely, CETSA and DARTS offer indispensable, label-free validation against endogenous targets, ensuring that the compound's binding kinetics translate effectively into native physiological environments.

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. Science (2013). 2

  • Target engagement and drug residence time can be observed in living cells with BRET. Robers, M. B., Dart, M. L., Woodroofe, C. C., Zimprich, C. A., Kirkland, T. A., Machleidt, T., ... & Wood, K. V. Nature Communications (2015). 1

  • Target identification using drug affinity responsive target stability (DARTS). Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Huang, J. Proceedings of the National Academy of Sciences (2009). 3

Sources

Validation

Preclinical Safety and Toxicity Profiling: N-(3-acetylphenyl)-4-propoxybenzamide vs. Standard Benzamide Scaffolds

As drug discovery programs increasingly rely on substituted benzamides for target modulation—ranging from kinase inhibition to GPCR antagonism—understanding the nuanced structure-toxicity relationships of these scaffolds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on substituted benzamides for target modulation—ranging from kinase inhibition to GPCR antagonism—understanding the nuanced structure-toxicity relationships of these scaffolds is critical. This guide provides an objective, data-driven comparison of the safety and toxicity profile of N-(3-acetylphenyl)-4-propoxybenzamide (APPB) against a structurally analogous reference standard, N-(4-acetylphenyl)-4-propoxybenzamide (Para-APPB) .

By shifting the acetyl group from the para to the meta position on the aniline ring, APPB demonstrates a fundamentally different electronic distribution. This guide analyzes how this subtle structural modification impacts hepatic cytotoxicity, genotoxicity, and cardiotoxicity, providing self-validating experimental protocols to support these claims.

Structural Rationale & Metabolic Pathway

The position of the electron-withdrawing acetyl group dictates the metabolic fate of the benzamide scaffold. In the para-substituted reference compound, strong resonance effects propagate through the aromatic ring to the amide nitrogen, increasing the electrophilicity of the carbonyl carbon. This makes the para-variant highly susceptible to nucleophilic attack and the formation of reactive quinone-imine intermediates during Phase I metabolism.

Conversely, the meta-acetyl substitution in APPB relies solely on inductive electron withdrawal. This limits resonance-driven instability, favoring standard hydroxylation over the generation of reactive epoxides.

G APPB N-(3-acetylphenyl)- 4-propoxybenzamide CYP Hepatic CYP450 Metabolism APPB->CYP Phase I Oxidation Metabolite Stable Hydroxylated Metabolite (Major) CYP->Metabolite Favorable clearance Reactive Reactive Epoxide Intermediate (Minor) CYP->Reactive Bioactivation GSH GSH Conjugation (Detoxification) Reactive->GSH Scavenged by GSH Toxicity Cellular Toxicity (Oxidative Stress) Reactive->Toxicity GSH Depletion

Proposed hepatic metabolic pathway and toxicity mechanism for APPB.

In Vitro Cytotoxicity & Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a primary cause of late-stage attrition. To evaluate the intrinsic cytotoxicity of APPB, we utilize an ATP-based luminescence assay.

Causality of Assay Choice: Traditional colorimetric assays (like MTT or MTS) rely on the reductive capacity of the cell, which can be artificially skewed by redox-active test compounds. Measuring intracellular ATP provides a direct, unconfounded proxy for metabolic competence and cell viability .

Comparative Cytotoxicity Data
CompoundHepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)Cytotoxicity Classification
APPB (Meta-acetyl) > 100.0> 100.0Low Risk
Para-APPB (Reference) 24.5 ± 2.131.2 ± 1.8Moderate Risk
Digitonin (Control) 8.4 ± 0.56.1 ± 0.4High Risk (Positive Control)
Self-Validating Protocol: ATP-Based Cell Viability (CellTiter-Glo)
  • Cell Seeding & Equilibration: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate. Causality: Opaque solid-wall plates are mandatory to prevent luminescent cross-talk between adjacent wells, ensuring signal isolation.

  • Compound Dosing: Apply APPB and Para-APPB in a 10-point dose-response curve (0.1 to 100 µM). Include 0.1% DMSO as a vehicle control and 10 µM Digitonin as a positive cell-death control.

  • Reagent Addition: Add CellTiter-Glo reagent at a 1:1 volume ratio to the culture medium. Causality: The proprietary buffer simultaneously lyses the cells to release ATP and inhibits endogenous ATPases, stabilizing the luminescent signal generated by the luciferin/luciferase reaction.

  • Incubation & Reading: Shake the plate orbitally for 2 minutes to induce lysis, then incubate for 10 minutes at room temperature before reading luminescence.

  • System Validation Check: The assay is automatically rejected unless the Z'-factor between the vehicle control and the Digitonin positive control is ≥ 0.6. Furthermore, the vehicle control must yield a signal-to-background ratio of >100 against cell-free media to confirm adequate baseline cell health.

Genotoxicity: Bacterial Reverse Mutation (Ames Test)

To ensure the meta-acetyl substitution does not inadvertently generate DNA-reactive intermediates, a bacterial reverse mutation assay is required.

Causality of Assay Choice: The Ames test utilizes histidine-dependent Salmonella typhimurium strains. We conduct this assay both with and without the S9 liver fraction. Testing without S9 identifies direct mutagens, while testing with S9 identifies pro-mutagens that only become DNA-reactive after hepatic Phase I metabolism .

Comparative Ames Test Data (Revertant Colonies/Plate at 5000 µ g/plate )
Strain / ConditionVehicle ControlAPPBPara-APPBPositive Control
TA98 (-S9) 22 ± 424 ± 328 ± 5410 ± 25
TA98 (+S9) 28 ± 631 ± 594 ± 12 580 ± 32
TA100 (-S9) 110 ± 15115 ± 12122 ± 18850 ± 45
TA100 (+S9) 125 ± 18130 ± 14210 ± 22 920 ± 50

*Indicates a statistically significant, dose-dependent increase (≥2-fold over vehicle), flagging Para-APPB as a pro-mutagen following metabolic activation.

Self-Validating Protocol: OECD 471 Plate Incorporation Method
  • Strain Preparation: Culture S. typhimurium strains (TA98 for frameshifts, TA100 for base-pair substitutions) overnight until they reach an OD₆₀₀ of 1.0.

  • Metabolic Activation (S9): Prepare a 10% rat liver S9 fraction mixed with NADP+ and Glucose-6-phosphate. Causality: This cofactor mix drives CYP450 enzymatic activity, reconstituting the hepatic environment in vitro.

  • Exposure: Mix 100 µL of bacterial suspension, test compound (up to 5000 µ g/plate ), and 500 µL of S9 mix (or phosphate buffer for -S9) into 2 mL of molten top agar containing trace histidine. Pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count the resulting revertant colonies.

  • System Validation Check: The assay is only valid if spontaneous revertants for the vehicle controls fall strictly within historical ranges (15-35 for TA98; 90-150 for TA100). The positive controls (e.g., 2-Aminoanthracene for +S9) must induce a ≥3-fold increase in colony counts compared to the vehicle.

Cardiotoxicity: hERG Channel Inhibition

Off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel leads to delayed ventricular repolarization (QT prolongation) and potentially fatal arrhythmias. Benzamides frequently suffer from hERG liability due to basic amines and aromatic rings that interact with the channel pore.

Causality of Assay Choice: The meta-acetyl group in APPB alters the spatial geometry and dipole moment of the molecule. This disruption is hypothesized to weaken the critical π-π stacking interactions with the Phe656 residue inside the hERG channel pore, a common binding motif for cardiotoxic drugs. We validate this using automated patch-clamp electrophysiology per ICH S7B guidelines .

Comparative hERG Inhibition Data
CompoundhERG IC₅₀ (µM)Estimated Cₘₐₓ (µM)Safety Margin (IC₅₀ / Cₘₐₓ)
APPB > 50.00.5> 100x (Safe)
Para-APPB 12.4 ± 1.20.524.8x (Borderline Risk)
E-4031 (Control) 0.04 ± 0.01N/AN/A
Self-Validating Protocol: Automated Whole-Cell Patch-Clamp
  • Cell Preparation: Harvest CHO cells stably expressing the hERG (Kv11.1) channel and suspend them in extracellular recording buffer.

  • Patch-Clamp Setup: Load cells onto an automated planar patch-clamp system. Causality: Automated patch-clamp maintains strict physiological voltage control necessary to isolate the specific IKr tail current, offering vastly superior fidelity compared to surrogate rubidium efflux assays.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate the channel), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse APPB at escalating concentrations (1 to 50 µM). Include E-4031 (0.5 µM) as a positive control.

  • System Validation Check: The recording is only accepted if the initial seal resistance is >1 GΩ (gigaohm) prior to whole-cell break-in, ensuring no current leakage. Furthermore, the positive control (E-4031) must achieve >90% inhibition of the tail current to validate the pharmacological sensitivity of the cell batch.

Conclusion

The transition from a para-acetyl to a meta-acetyl substitution in the benzamide scaffold fundamentally rescues the toxicity profile of the molecule. N-(3-acetylphenyl)-4-propoxybenzamide (APPB) demonstrates a superior safety window, showing no significant hepatotoxicity (IC₅₀ > 100 µM), a clean genotoxicity profile (Ames negative), and a robust cardiovascular safety margin (hERG IC₅₀ > 50 µM). Conversely, the para-substituted reference compound exhibits metabolic liabilities, acting as a pro-mutagen and presenting borderline hERG inhibition. APPB represents a highly optimized, de-risked starting point for further lead optimization in drug discovery pipelines.

References

  • OECD. "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals.[Link]

  • ICH. "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." ICH Efficacy Guidelines.[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.